molecular formula C10H15NS B3193710 N-[3-(Methylsulfanyl)propyl]aniline CAS No. 74148-98-4

N-[3-(Methylsulfanyl)propyl]aniline

Katalognummer: B3193710
CAS-Nummer: 74148-98-4
Molekulargewicht: 181.3 g/mol
InChI-Schlüssel: NWGTXNYNUSBKME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Methylsulfanyl)propyl]aniline is an organosulfur compound featuring a propyl chain with a methylsulfanyl (-SMe) group at the 3-position and an aniline moiety. These analogs are critical in materials science, catalysis, and pharmaceuticals, highlighting the importance of substituent-driven functionalization .

Eigenschaften

CAS-Nummer

74148-98-4

Molekularformel

C10H15NS

Molekulargewicht

181.3 g/mol

IUPAC-Name

N-(3-methylsulfanylpropyl)aniline

InChI

InChI=1S/C10H15NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI-Schlüssel

NWGTXNYNUSBKME-UHFFFAOYSA-N

SMILES

CSCCCNC1=CC=CC=C1

Kanonische SMILES

CSCCCNC1=CC=CC=C1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The table below compares N-[3-(Methylsulfanyl)propyl]aniline with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Applications/Properties Reference
N-[3-(Trimethoxysilyl)propyl]aniline -Si(OCH₃)₃ C₁₂H₂₁NO₃Si 255.39 g/mol Silane coupling agent; enhances polymer-fiber adhesion in composites . Market growth driven by construction/automotive sectors .
N-[3-(Triethoxysilyl)propyl]aniline -Si(OCH₂CH₃)₃ C₁₅H₂₇NO₃Si 297.47 g/mol Similar to trimethoxysilyl analog but with slower hydrolysis due to bulkier ethoxy groups. Used in coatings and adhesives .
N-(2-(o-Tolyl)propyl)aniline -CH₂CH(C₆H₄CH₃) C₁₆H₁₉N 225.33 g/mol Synthesized via titanium-catalyzed hydroaminomethylation; low yield (7%) due to steric hindrance . Potential use in organic synthesis.
N-(3-(m-Tolyl)propyl)aniline -CH₂CH₂CH₂(C₆H₄CH₃) C₁₆H₁₉N 225.33 g/mol Higher synthesis yield (66%) compared to o-tolyl analog; linear/branched isomers isolated .
4-Methanesulfonyl-N-(3-phenylpropyl)aniline -SO₂CH₃ and -CH₂CH₂CH₂C₆H₅ C₁₆H₁₉NO₂S 289.39 g/mol Pharmaceutical intermediate; synthesized via copper-catalyzed coupling (84% yield) .

Key Research Findings

  • Silane-Based Analogs :

    • N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) improves interfacial adhesion in hemp/polypropylene composites, increasing tensile strength by 30% compared to untreated fibers .
    • The triethoxysilyl variant exhibits higher thermal stability but slower hydrolysis, making it suitable for long-term adhesive applications .
  • Aryl-Substituted Analogs: Tolyl-substituted derivatives (e.g., N-(2-(o-Tolyl)propyl)aniline) show steric effects during synthesis, leading to lower yields (7%) compared to linear isomers (26–66%) . Methanesulfonyl and phenoxyethoxy derivatives (e.g., 4-Methanesulfonyl-N-(3-phenylpropyl)aniline) are prioritized in drug discovery for their bioavailability and ease of functionalization .
  • Market Trends :

    • The global market for N-[3-(Trimethoxysilyl)propyl]aniline is projected to grow at 6.2% CAGR (2025–2031), driven by demand in construction for durable materials .

Substituent-Driven Performance Differences

  • Silyl vs.
  • Aryl vs. Alkoxy Chains :
    • Aryl substituents (e.g., tolyl) increase steric bulk, affecting reaction kinetics, while alkoxy groups (e.g., methoxyethoxy) improve solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(Methylsulfanyl)propyl]aniline, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-(methylsulfanyl)propyl chloride with aniline in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous THF or DMF can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity to >95%. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane:EtOAc) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the aniline aromatic protons (δ 6.8–7.2 ppm), methylsulfanyl group (δ 2.1–2.3 ppm, singlet), and propyl chain protons (δ 1.6–3.0 ppm). ¹³C NMR confirms the sulfur-linked methyl group (δ 15–18 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. Retention times typically range 8–10 minutes under optimized conditions .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The methylsulfanyl (–SCH₃) group acts as a weak electron-donating substituent, altering the electron density of the aniline ring. This enhances nucleophilic aromatic substitution (NAS) reactivity at the para position. DFT calculations (B3LYP/6-31G*) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) demonstrates regioselectivity. Contrast with analogs lacking the –SCH₃ group (e.g., N-[3-(morpholinyl)propyl]aniline) highlights its unique reactivity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. If twinning or disorder is observed (common in flexible propyl chains), employ:

  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion.
  • Alternative space groups : Test P2₁/c vs. P1 symmetry to resolve ambiguity.
  • Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450). The methylsulfanyl group may form hydrophobic interactions or weak hydrogen bonds.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values for validation .

Q. What challenges arise when incorporating this compound into epoxy composites, and how are they addressed?

  • Methodological Answer : The compound’s silane-modified analogs (e.g., N-[3-(Trimethoxysilyl)propyl]aniline) enhance adhesion in epoxy-BN composites. Challenges include:

  • Phase separation : Mitigated by functionalizing boron nitride (BN) with the compound via sonication in ethanol.
  • Interfacial phonon scattering : Add silica nanoparticles as “bridges” between BN and the polymer matrix, improving thermal conductivity by 30–40% .

Key Considerations for Researchers

  • Synthetic Reproducibility : Anhydrous conditions are critical to avoid hydrolysis of the methylsulfanyl group. Use molecular sieves or inert gas purging .
  • Data Validation : Cross-validate crystallographic results with spectroscopic data to resolve ambiguities in molecular conformation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.